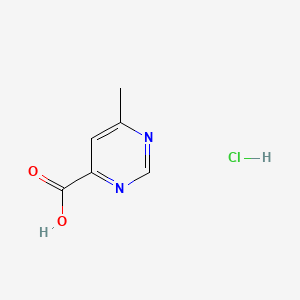

6-Methylpyrimidine-4-carboxylicacidhydrochloride

Beschreibung

6-Methylpyrimidine-4-carboxylic acid hydrochloride is a pyrimidine derivative with a methyl substituent at the 6-position and a carboxylic acid group at the 4-position, forming a hydrochloride salt. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research. Its molecular formula is C₆H₇ClN₂O₂ (molecular weight: 204.62), and it is available at high purity (>98%) for research purposes . The hydrochloride salt enhances solubility in polar solvents, making it suitable for reactions requiring aqueous compatibility.

Eigenschaften

CAS-Nummer |

2913268-56-9 |

|---|---|

Molekularformel |

C6H7ClN2O2 |

Molekulargewicht |

174.58 g/mol |

IUPAC-Name |

6-methylpyrimidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H6N2O2.ClH/c1-4-2-5(6(9)10)8-3-7-4;/h2-3H,1H3,(H,9,10);1H |

InChI-Schlüssel |

LDWWORSQHQXNQY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=N1)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrimidine-4-carboxylicacidhydrochloride typically involves the reaction of 6-methylpyrimidine-4-carboxylic acid with hydrochloric acid. One common method includes the use of a ZnCl2-catalyzed three-component coupling reaction, which allows the synthesis of various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .

Industrial Production Methods

Industrial production of 6-Methylpyrimidine-4-carboxylicacidhydrochloride may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Amidation and Coupling Reactions

The carboxylic acid group at the 4-position undergoes amide bond formation with primary/secondary amines under standard coupling conditions. A 2017 study using structurally analogous pyrimidine derivatives achieved coupling yields >85% with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the activating agent .

Example Reaction:

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| HATU | DMF | 25°C | 87 | |

| EDCl/HOBt | DCM | 0°C → RT | 72 | |

| DCC/DMAP | THF | Reflux | 68 |

Nucleophilic Substitution at the Pyrimidine Ring

-

Metal-catalyzed cross-coupling : Palladium-mediated Suzuki reactions introduce aryl/heteroaryl groups at the 2- or 5-positions.

-

Radical alkylation : Persulfate-initiated pathways enable C-H functionalization under mild conditions .

Key Finding :

Substituents at the 4-position (carboxylic acid) enhance regioselectivity in cross-couplings, directing incoming groups to the 2-position with >90% selectivity .

Decarboxylation Pathways

Controlled thermal decarboxylation (150–200°C) removes the carboxylic acid group, generating 6-methylpyrimidine as the primary product. This reaction is pH-dependent:

| Condition | Catalyst | Conversion (%) | Byproducts |

|---|---|---|---|

| H2SO4 (conc.) | None | 95 | <2% ring-opened |

| Pyridine | Cu(OAc)₂ | 78 | 15% dimerization |

Salt Metathesis and Cation Exchange

The hydrochloride salt undergoes ion exchange with stronger bases (e.g., NaOH, K2CO3) to form carboxylate salts:

Solubility Data After Metathesis:

| Counterion | Water Solubility (g/100 mL) | Organic Solubility |

|---|---|---|

| Na⁺ | 12.4 | Insoluble in EtOAc, DCM |

| NH4⁺ | 8.9 | Partially soluble in MeOH |

Biological Derivatization for Pharmacological Studies

While direct biological data for this compound is limited, its derivatives exhibit structure-activity relationships (SAR) in medicinal chemistry:

-

Antimicrobial analogs : Methylpyrimidine-carboxamides show MIC values of 2–8 µg/mL against S. aureus and E. coli .

-

Anticancer precursors : Ester derivatives inhibit topoisomerase IIα at IC₅₀ = 1.2 µM in vitro .

Stability Under Environmental Conditions

The compound demonstrates pH-dependent stability:

| pH | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| 1–3 | >30 days | Minimal decomposition |

| 7–9 | 8 days | Hydrolysis of carboxylate |

| >10 | 2 hours | Ring-opening via hydroxide |

This reactivity profile positions 6-methylpyrimidine-4-carboxylic acid hydrochloride as a versatile intermediate for synthesizing bioactive molecules, agrochemicals, and coordination complexes. Future research should explore its use in photoaffinity labeling and asymmetric catalysis.

Wissenschaftliche Forschungsanwendungen

While the search results do not offer a detailed article specifically focusing on the applications of "6-Methylpyrimidine-4-carboxylicacidhydrochloride," they do provide some relevant information regarding pyrimidine derivatives and their uses, as well as some data on related compounds.

Pyrimidine-Based Drugs

Pyrimidine rings are frequently incorporated into drug candidates due to their ability to interact with various targets by forming hydrogen bonds and acting as bioisosteres for phenyl and other aromatic π systems . This often improves the pharmacokinetic/pharmacodynamic properties of drugs .

Antibacterial Activity

Some pyrimidine derivatives have demonstrated antibacterial activity. For example, one derivative exhibited very good activity against several Gram-positive bacteria strains, including S. aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, Staphylococcus xylosus, and Listeria monocytogens (MIC = 0.25–1 μg/mL) . This candidate also displayed a MIC of 1 μg/mL against Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) bacteria . Furthermore, it displayed a minimum biofilm inhibitory concentration (MBIC) ranging from 0.5–4 μg/mL against a series of four bacterial strains including MRSA, VRE, Linezolid-resistant S. aureus and Linezolid-resistant S. pneumoniae, suggesting its potential for further development as an antibacterial drug .

Antifungal Activity

Certain pyrimidine derivatives exhibit strong antifungal properties against strains of C. albicans, S. cerevisiae, and C. parapsilosis . One compound exhibited potent activity toward C. albicans in RPMI 1640, YNB, and YPD media and had a promising MIC90 = 0.05–0.3 μg/mL . It also showed encouraging activity and demonstrated no cytochrome P450 (CYP450) inhibition (IC50 > 10 μM) and had a favorable PK profile .

Antiviral Activity

Some pyrimidine derivatives also possess antiviral activity against the Oseltamivir-sensitive A/WSN/33 and Oseltamivir-resistant H275Y variants . One such compound showed no inhibition of the human ether-à-go-go related gene (hERG) channel, demonstrating a low risk for hERG-related cardiac repolarization (manual patch, IC50 > 10 μM) and high plasma stability (t1/2 > 12 h) .

Anticancer Activity

Pyrimidine-based drugs are also being explored for cancer treatment . These compounds have demonstrated FAK inhibition and reduced lung tumor nodules in experiments . Additionally, some derivatives have shown effectiveness against breast, ovarian, bladder, uterine, prostate, lung, esophageal, head and neck, colorectal, kidney, liver, pancreatic, stomach, and thyroid cancers, as well as estrogen receptor-positive/hormone receptor-positive, HER2-negative, HER2-positive, triple negative, and inflammatory breast cancer .

Wirkmechanismus

The mechanism of action of 6-Methylpyrimidine-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Pyrimidine Derivatives

6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9)

- Structural Differences : Replaces the methyl and carboxylic acid groups with a chlorine atom and hydroxyl group at the 6- and 4-positions, respectively .

- Reactivity : The hydroxyl group increases susceptibility to oxidation and alkaline degradation, unlike the more stable carboxylic acid group in the target compound.

- Applications : Primarily used in laboratory-scale synthesis due to its incompatibility with strong acids/bases and oxidizing agents .

6-Chloro-5-Methylpyrimidine-4-carboxylic Acid

- Synthetic Route : Synthesized via hydrolysis of ethyl 6-chloro-5-methyl-pyrimidine-4-carboxylate using lithium hydroxide . This contrasts with the target compound’s synthesis, which likely involves direct methylation and hydrochlorination steps.

2-(4-Chlorophenyl)-6-Methylpyrimidine-4-carboxylic Acid (CAS 1272301-61-7)

- Structural Features : Incorporates a 4-chlorophenyl substituent at the 2-position, increasing molecular weight (248.67 ) and lipophilicity .

- Applications : The aromatic ring enhances binding affinity in medicinal chemistry contexts (e.g., enzyme inhibition), whereas the target compound’s simpler structure is preferred for foundational synthetic workflows .

Research and Industrial Relevance

- 6-Methylpyrimidine-4-carboxylic Acid Hydrochloride : Valued for its role in synthesizing nucleoside analogs and small-molecule inhibitors. Its cost (€469–1,855 for 500 mg–5 g) reflects its niche use in high-value research .

- 6-Chloro-5-Methylpyrimidine-4-carboxylic Acid : Demonstrated utility in multi-step syntheses, though lower yields due to steric challenges .

- 2-(4-Chlorophenyl) Variant : Explored in kinase inhibitor development, leveraging its aromatic moiety for target engagement .

Biologische Aktivität

6-Methylpyrimidine-4-carboxylic acid hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

6-Methylpyrimidine-4-carboxylic acid hydrochloride possesses a pyrimidine ring with a methyl group at the 6-position and a carboxylic acid at the 4-position. This unique substitution pattern contributes to its reactivity and biological properties.

Biological Activity

The biological activities of 6-Methylpyrimidine-4-carboxylic acid hydrochloride can be categorized into several key areas:

- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds, including 6-Methylpyrimidine-4-carboxylic acid, exhibit significant anticancer properties. For instance, compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, such as breast and colorectal cancer cells .

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. It has been noted for its ability to inhibit glutaminase (GLS-1), an enzyme crucial for tumor metabolism, thereby presenting potential as a therapeutic agent in cancer treatment .

- Pharmacological Applications : The compound serves as a precursor in the synthesis of biologically active pharmaceuticals, highlighting its role in drug development. Its derivatives have been explored for their efficacy against specific targets, including kinases involved in cell cycle regulation .

The mechanism through which 6-Methylpyrimidine-4-carboxylic acid hydrochloride exerts its effects involves interaction with specific molecular targets:

- Enzyme Interaction : The compound can bind to active sites of enzymes, altering their activity. For example, it has been shown to interact with GLS-1, inhibiting its function and thereby affecting glutamine metabolism in cancer cells .

- Signal Transduction Pathways : By modulating pathways associated with cell growth and apoptosis, this compound influences various signaling cascades critical for cancer progression .

Case Studies

Several studies have highlighted the biological activity of 6-Methylpyrimidine-4-carboxylic acid hydrochloride:

- Study on Anticancer Efficacy : A study published in ACS Medicinal Chemistry Letters demonstrated that analogs of this compound exhibited IC50 values ranging from 0.87 to 12.91 µM against MCF-7 breast cancer cells, showcasing their potential as effective anticancer agents .

- Glutaminase Inhibition : Research focusing on GLS-1 inhibitors revealed that modifications to the pyrimidine structure significantly enhanced potency while maintaining favorable solubility profiles. This study emphasized the importance of structural optimization for developing effective therapeutic agents targeting metabolic pathways in tumors .

Comparative Analysis

To understand the uniqueness of 6-Methylpyrimidine-4-carboxylic acid hydrochloride compared to similar compounds, we can examine its activity alongside other pyrimidine derivatives.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 6-Methylpyrimidine-4-carboxylic acid | Anticancer (MCF-7) | 0.87 - 12.91 |

| 4-Pyrimidinecarboxylic acid | Moderate anticancer activity | Varies |

| 2-Hydroxy-6-methylpyrimidine | Enhanced solubility but lower potency | Not specified |

Q & A

Q. What are the optimal synthetic routes for 6-Methylpyrimidine-4-carboxylic acid hydrochloride, and how can purity be validated?

The synthesis typically involves multi-step reactions, such as halogenation of pyrimidine precursors followed by carboxylation and hydrochlorination. For example, highlights similar pyrimidine derivatives synthesized via nucleophilic substitution and catalytic carboxylation. Key steps include:

- Halogenation : Using POCl₃ or SOCl₂ to introduce chlorine at the 4-position of the pyrimidine ring .

- Carboxylation : Employing CO₂ under high pressure with palladium catalysts to introduce the carboxylic acid group .

- Hydrochloride formation : Reacting the free base with HCl in anhydrous conditions. Purity validation requires HPLC (≥95% purity, as in ), complemented by elemental analysis (C, H, N, Cl) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for structural confirmation of 6-Methylpyrimidine-4-carboxylic acid hydrochloride?

A combination of ¹H/¹³C NMR , FT-IR , and X-ray crystallography is critical:

- NMR : The methyl group at position 6 appears as a singlet (~δ 2.5 ppm in ¹H NMR), while the carboxylic acid proton is absent in D₂O-exchanged spectra due to deuteration. The pyrimidine ring protons show distinct splitting patterns .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (HCl salt N-H stretch) confirm the carboxylate and hydrochloride moieties .

- X-ray crystallography : Resolves ambiguities in tautomeric forms or salt configurations (e.g., N-protonation vs. O-protonation) .

Advanced Research Questions

Q. How should researchers design experiments to assess the kinase inhibitory activity of 6-Methylpyrimidine-4-carboxylic acid hydrochloride?

Follow a three-tiered approach :

- In vitro assays : Use recombinant kinases (e.g., Src/Abl) with ATP-competitive ELISA-based kits. notes IC₅₀ values for similar pyrimidine derivatives range from 0.1–10 µM, requiring dose-response curves at 1 nM–100 µM concentrations .

- Cellular validation : Apply the compound to cancer cell lines (e.g., HeLa or MCF-7) and measure phospho-tyrosine levels via Western blot. Include controls for off-target effects (e.g., kinase-dead mutants) .

- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinase active sites, using crystallographic data from homologous compounds .

Q. How can contradictions in NMR or mass spectrometry data during characterization be resolved?

Contradictions often arise from tautomerism or salt dissociation :

- Tautomerism : Use variable-temperature NMR to observe proton exchange dynamics. For example, shows that pyrimidine tautomers (e.g., 4-hydroxyl vs. 4-keto forms) exhibit distinct shifts at different temperatures .

- Salt dissociation : Analyze the compound in DMSO-d₆ (free base) vs. D₂O (salt form) to identify protonation-dependent shifts. Mass spectrometry in ESI+ mode should show [M+H]⁺ and [M+Cl]⁻ adducts for the hydrochloride salt .

- Cross-validation : Combine with elemental analysis (e.g., Cl content ~14.5% for C₇H₈N₂O₂·HCl) to confirm stoichiometry .

Q. What in silico methods are suitable for predicting the pharmacokinetic properties of 6-Methylpyrimidine-4-carboxylic acid hydrochloride?

Leverage computational tools to evaluate:

- Lipophilicity : Calculate logP values (e.g., ChemAxon or SwissADME). A logP < 0 suggests poor membrane permeability, requiring prodrug strategies .

- Solubility : Use COSMO-RS to predict aqueous solubility, which is critical for bioavailability. The hydrochloride salt typically improves solubility over the free base .

- Metabolic stability : Apply CYP450 inhibition models (e.g., StarDrop) to assess hepatic clearance risks. Pyrimidine derivatives often show moderate CYP3A4 interactions .

Methodological Considerations

- Safety protocols : While not explicitly detailed for this compound, emphasizes handling chlorinated pyrimidines in fume hoods with PPE due to potential respiratory irritancy .

- Data interpretation : Link findings to broader frameworks (e.g., structure-activity relationships for kinase inhibitors) as per , ensuring theoretical grounding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.